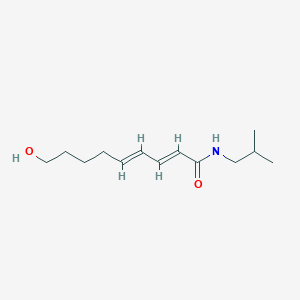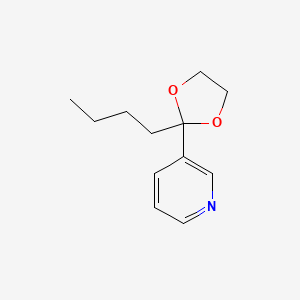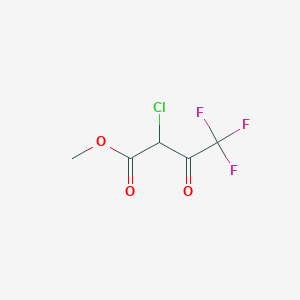
Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester is a chemical compound with the molecular formula C5H6ClF3O3 This compound is characterized by the presence of a butanoic acid backbone, substituted with a chlorine atom at the second position, and three fluorine atoms at the fourth position, along with a keto group at the third position The esterification with methanol results in the formation of the methyl ester derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester typically involves the esterification of the corresponding acid. The starting material, 2-chloro-4,4,4-trifluoro-3-oxobutanoic acid, can be synthesized through a series of reactions including halogenation and trifluoromethylation. The esterification process involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding acid and methanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-chloro-4,4,4-trifluoro-3-oxobutanoic acid and methanol.
Reduction: 2-chloro-4,4,4-trifluoro-3-hydroxybutanoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chlorine atom can also play a role in modulating the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
- Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
- Butanoic acid, 4-chloro-3-oxo-, methyl ester
- Butanoic acid, 4-chloro-, ethyl ester
Uniqueness
Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester is unique due to the combination of the trifluoromethyl group and the chlorine atom, which imparts distinct chemical and physical properties
特性
| 106775-98-8 | |
分子式 |
C5H4ClF3O3 |
分子量 |
204.53 g/mol |
IUPAC名 |
methyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H4ClF3O3/c1-12-4(11)2(6)3(10)5(7,8)9/h2H,1H3 |
InChIキー |
DLPRGUYVONXRDD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/no-structure.png)
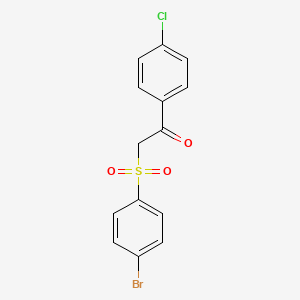
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
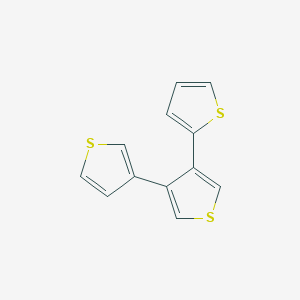

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
